N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloropyridine-3-carboxamide
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Overview
Description
N~3~-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-CHLORONICOTINAMIDE is a complex organic compound with a unique structure that includes a benzothiophene ring, a nicotinamide moiety, and an aminocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-CHLORONICOTINAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Aminocarbonyl Group: This step often involves the use of aminocarbonylating agents such as isocyanates or carbamates.
Attachment of the Nicotinamide Moiety: This can be done through nucleophilic substitution reactions, where the nicotinamide group is introduced to the benzothiophene ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~3~-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-CHLORONICOTINAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloronicotinamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~3~-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-CHLORONICOTINAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N3-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-CHLORONICOTINAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminocarbonyl-1,4-dihydropyridine-5-carboxylic acid: Similar in structure but with a dihydropyridine ring instead of a benzothiophene ring.
β-Aminocarbonyl Compounds: These compounds share the aminocarbonyl functional group and are synthesized through Mannich-type reactions.
Uniqueness
N~3~-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-CHLORONICOTINAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H14ClN3O2S |
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Molecular Weight |
335.8 g/mol |
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C15H14ClN3O2S/c16-12-9(5-3-7-18-12)14(21)19-15-11(13(17)20)8-4-1-2-6-10(8)22-15/h3,5,7H,1-2,4,6H2,(H2,17,20)(H,19,21) |
InChI Key |
ZCIVOOBMCRVRAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(N=CC=C3)Cl)C(=O)N |
Origin of Product |
United States |
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